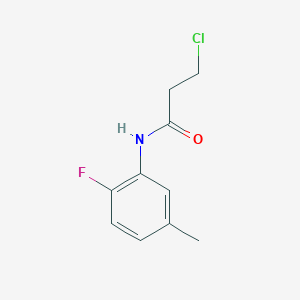

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide typically involves the reaction of 2-fluoro-5-methylphenylamine with 3-chloropropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, including:

- Analgesic Properties : Compounds with similar structures have been studied for their ability to act as TRPV1 antagonists, which are known to modulate pain pathways. Preliminary studies indicate that derivatives of this compound may exhibit significant analgesic effects in neuropathic pain models.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways could be explored further, especially in the context of chronic inflammatory diseases.

Enzyme Inhibition Studies

This compound serves as a valuable tool in studying enzyme inhibition and protein-ligand interactions. Its ability to bind to specific enzymes can help elucidate mechanisms of action for various biological processes, particularly in drug discovery.

Agrochemical Development

In the agrochemical sector, this compound may be utilized as an intermediate in synthesizing herbicides and pesticides. Its halogenated structure can enhance the bioactivity and selectivity of agrochemical products, making it an important component in agricultural formulations.

Chemical Synthesis

The compound is also employed as a building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows chemists to modify its structure to develop new compounds with desired properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key modifications that have been studied include:

| Compound | Key Modifications | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Addition of methyl group | Enhanced TRPV1 antagonism | |

| Compound B | Fluorination at para position | Increased antimicrobial potency | |

| Compound C | Chlorination at ortho position | Improved binding affinity |

These findings underscore the significance of substituent positioning in modulating biological activity.

Pain Management Studies

Various compounds structurally related to this compound have been tested for analgesic effects in animal models. These studies indicate that certain derivatives can provide significant pain relief without notable side effects, reinforcing the therapeutic potential of this chemical class .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide can be compared with other similar compounds such as:

- 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide

- 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

- 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

These compounds share similar structural features but differ in the position of the fluorine and methyl groups, which can influence their chemical reactivity and biological activity .

Actividad Biológica

3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide, with the molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propanamide backbone with a chloro group at the third position and a 2-fluoro-5-methylphenyl group attached to the nitrogen atom. Its structure can be represented using various notations, including SMILES (Cc1ccc(F)c(NC(=O)CCCl)c1) and InChI (InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)). The physical properties include a density of 1.262 g/cm³ and a boiling point of approximately 347.01ºC at 760 mmHg .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The presence of the fluorophenyl group enhances binding affinity to certain receptors and enzymes, potentially leading to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing physiological responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact its efficacy and selectivity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | 908494-83-7 | Different position of fluorine on the aromatic ring. |

| N-(2-Fluoro-5-methylphenyl)-3-chloropropanamide | Not listed | Variation in substituent positions affecting activity. |

| N-(4-Chlorophenyl)-N-(2-fluoro-5-methylphenyl)acetamide | Not listed | Contains an acetamide group instead of propanamide. |

The unique combination of halogen substitutions in this compound may confer distinct physical and chemical properties compared to structurally similar compounds .

Biological Activity and Case Studies

Recent studies have focused on the compound's anticancer properties, particularly against various cancer cell lines. For instance:

- Anticancer Activity : Research indicated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines such as HeLa, CAKI-I, and A549 . The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity.

- Inhibition Studies : In a study on inhibitors targeting PRMT5 interactions, compounds structurally related to this compound were shown to effectively disrupt protein-protein interactions critical for cancer progression .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other known compounds:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 12 | PRMT5 |

| Compound B | 26 | A549 |

| Compound C | 49 | HeLa |

This table illustrates that while some structurally similar compounds show varying degrees of potency against different targets, the specific modifications in this compound may enhance its selectivity and efficacy .

Propiedades

IUPAC Name |

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFSIKYRHDIMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589305 | |

| Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-93-3 | |

| Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.